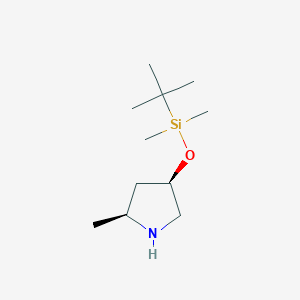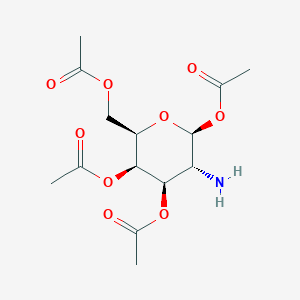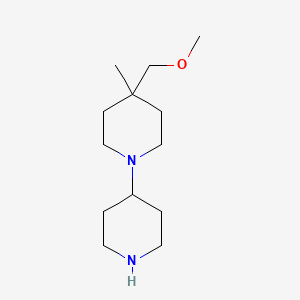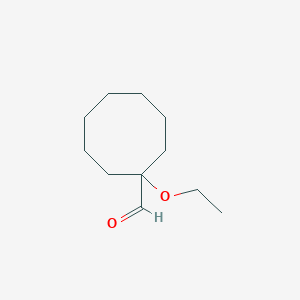
1-Ethoxycyclooctane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxycyclooctane-1-carbaldehyde is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are hydrocarbons with carbon atoms arranged in a ring structure, and in this case, the ring is an eight-membered one. The compound features an ethoxy group (-OCH2CH3) and an aldehyde group (-CHO) attached to the cyclooctane ring. This unique structure imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
The synthesis of 1-Ethoxycyclooctane-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of cyclooctanone with ethyl alcohol in the presence of an acid catalyst to form the ethoxy derivative. This intermediate can then be oxidized using reagents like pyridinium chlorochromate (PCC) to yield the aldehyde group . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Ethoxycyclooctane-1-carbaldehyde undergoes several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The aldehyde group can participate in condensation reactions, such as the formation of imines or Schiff bases with amines.
Wissenschaftliche Forschungsanwendungen
1-Ethoxycyclooctane-1-carbaldehyde has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving aldehyde dehydrogenases.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on biological pathways and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-Ethoxycyclooctane-1-carbaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can form covalent bonds with nucleophiles, such as amines, through nucleophilic addition reactions. This reactivity is crucial in its role as an intermediate in organic synthesis. Additionally, the ethoxy group can influence the compound’s solubility and reactivity, making it a versatile molecule in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
1-Ethoxycyclooctane-1-carbaldehyde can be compared with other cycloalkane derivatives, such as:
Cyclooctanone: Lacks the ethoxy and aldehyde groups, making it less reactive in certain types of chemical reactions.
Cyclooctanol: Contains a hydroxyl group instead of an aldehyde, leading to different reactivity and applications.
Cyclooctane: The simplest form, lacking any functional groups, making it less versatile in chemical synthesis.
The presence of both the ethoxy and aldehyde groups in this compound makes it unique and valuable for specific applications in organic synthesis and research.
Eigenschaften
Molekularformel |
C11H20O2 |
|---|---|
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
1-ethoxycyclooctane-1-carbaldehyde |
InChI |
InChI=1S/C11H20O2/c1-2-13-11(10-12)8-6-4-3-5-7-9-11/h10H,2-9H2,1H3 |
InChI-Schlüssel |
DNZHVXGSXNRHPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(CCCCCCC1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Azetidin-3-yloxy)methyl]-5-bromo-1,3-thiazole](/img/structure/B13338217.png)


![(1S,4R)-tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B13338232.png)
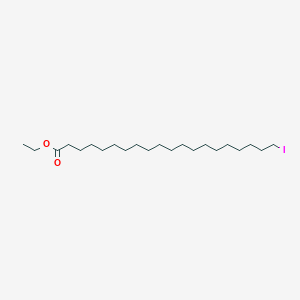
![(Hexahydro-3H-furo[3,4-c]pyran-1-yl)methanamine](/img/structure/B13338245.png)
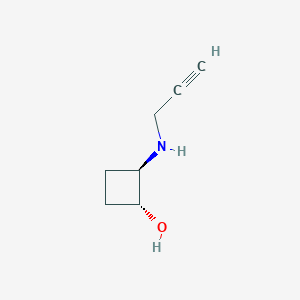
![4H,5H,6H,7H-Pyrazolo[1,5-A]pyrazin-6-one](/img/structure/B13338266.png)

